molecular formula C14H17Cl2NO2 B193288 (E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid CAS No. 73027-06-2

(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid

Cat. No.: B193288
CAS No.: 73027-06-2
M. Wt: 302.2 g/mol
InChI Key: PXOQTPQOIMSYSF-OWOJBTEDSA-N
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Description

(E)-4-[4-[Bis(2-chloroethyl)amino]phenyl]-3-butenoic Acid is a metabolite of Chlorambucil, a chemotherapy drug that has been mainly used in the treatment of chronic lymphocytic leukemia.

Mechanism of Action

Target of Action

3,4-Dehydrochlorambucil, like Chlorambucil, is an alkylating agent . Alkylating agents primarily target DNA, the genetic material of cells . They act on cancer cells to slow down or stop their growth .

Mode of Action

Alkylating agents work by three different mechanisms :

Biochemical Pathways

3,4-Dehydrochlorambucil is an intermediate in the β-oxidation of Chlorambucil . This metabolic pathway leads to the production of phenylacetic acid mustard in the plasma .

Pharmacokinetics

Chlorambucil demonstrates a monophasic disappearance from plasma, with a half-life of 26 minutes . The compound is 99.6% plasma-protein-bound . Chlorambucil undergoes β-oxidation to yield detectable concentrations of 3,4-Dehydrochlorambucil and substantial amounts of phenylacetic mustard in the plasma .

Result of Action

The alkylating action of 3,4-Dehydrochlorambucil results in the slowing down or stopping of cancer cell growth . This is achieved through the mechanisms mentioned above, which prevent DNA synthesis and RNA transcription, thereby inhibiting the replication of cancer cells .

Action Environment

The action of 3,4-Dehydrochlorambucil can be influenced by various environmental factors. For instance, the metabolism of the compound can be affected by the presence of certain enzymes in the body . Additionally, the compound’s ability to enter the brain and its efficacy in treating brain-sequestered tumors can be influenced by the properties of the blood-brain barrier .

Properties

IUPAC Name

(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO2/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19/h1-2,4-7H,3,8-11H2,(H,18,19)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOQTPQOIMSYSF-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCC(=O)O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CC(=O)O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73027-06-2
Record name 3,4-Dehydrochlorambucil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073027062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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